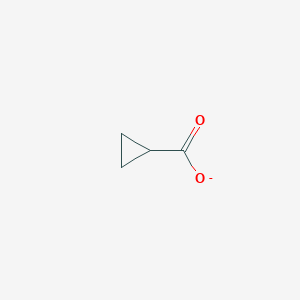

Cyclopropanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5O2- |

|---|---|

Molecular Weight |

85.08 g/mol |

IUPAC Name |

cyclopropanecarboxylate |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1 |

InChI Key |

YMGUBTXCNDTFJI-UHFFFAOYSA-M |

SMILES |

C1CC1C(=O)[O-] |

Canonical SMILES |

C1CC1C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

cyclopropanecarboxylate synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of Cyclopropanecarboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropane (B1198618) ring is a highly valuable structural motif in medicinal chemistry and natural product synthesis. Its unique conformational rigidity and electronic properties often lead to enhanced potency, improved metabolic stability, and fine-tuned pharmacological profiles in drug candidates. Consequently, the development of robust and stereoselective methods for the synthesis of cyclopropanes, particularly those bearing functional handles like the carboxylate group, is of paramount importance. This guide provides a comprehensive overview of the core synthetic strategies for accessing cyclopropanecarboxylates, with a focus on their reaction mechanisms, experimental protocols, and comparative data.

Transition Metal-Catalyzed Cyclopropanation of Alkenes

One of the most powerful and versatile methods for constructing cyclopropanecarboxylates is the transition metal-catalyzed reaction of an alkene with a diazoacetate, typically ethyl diazoacetate (EDA). This approach offers broad substrate scope and allows for a high degree of control over stereoselectivity.[1][2] Catalysts based on rhodium, copper, and cobalt are most commonly employed.[1][3][4]

Reaction Mechanism

The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a highly reactive metal-carbene intermediate after the expulsion of nitrogen gas.[1][5] This electrophilic carbene is then transferred to the nucleophilic double bond of the alkene in a concerted fashion.[1] The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to the metal-carbene complex, which can be influenced by the ligands on the metal catalyst.[1]

Caption: Mechanism of Metal-Catalyzed Cyclopropanation.

Quantitative Data

The choice of catalyst and ligands is crucial for controlling both diastereoselectivity and enantioselectivity. Rhodium(II) carboxylate complexes, particularly those with chiral ligands, are highly effective for asymmetric cyclopropanation.[6][7]

| Catalyst | Alkene | Diazo Compound | Yield (%) | d.r. (trans:cis) | ee (%) (trans/cis) | Reference |

| Rh₂(OAc)₄ | Styrene (B11656) | Ethyl Diazoacetate | High | Varies | N/A | [8] |

| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | t-Butyl Phenyldiazoacetate | 78 | >99:1 | 91 | [7] |

| Rh₂(S-TCPTAD)₄ | Acrylonitrile | Oxazole Diazoacetate | 96 | >99:1 | 97 | [7] |

| Cu(acac)₂ | Electron-deficient enones | Phenyldiazomethane (B1605601) | High | N/A | N/A | [4] |

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol is adapted from established methods for rhodium-catalyzed cyclopropanations.[8]

-

Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the rhodium(II) acetate (B1210297) dimer catalyst (e.g., 0.01 mmol).

-

Solvent and Substrate Addition: Add anhydrous dichloromethane (B109758) (5 mL) followed by styrene (2.0 mmol).

-

Reactant Addition: Prepare a solution of ethyl diazoacetate (EDA) in anhydrous dichloromethane. Add the EDA solution to the flask dropwise via a syringe pump over several hours to maintain a low concentration of the diazo compound, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the ethyl 2-phenylcyclopropane-1-carboxylate isomers.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that uses an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple.[9][10] It is a stereospecific reaction where the configuration of the alkene is preserved in the cyclopropane product.[9][11] This method can be applied to α,β-unsaturated esters like acrylates to yield cyclopropanecarboxylates.

Reaction Mechanism

The active reagent, often represented as ICH₂ZnI, is a carbenoid rather than a free carbene.[12] The reaction is thought to proceed through a concerted, "butterfly" transition state where the methylene (B1212753) group is delivered to the same face of the double bond.[10][13] The presence of directing groups, such as hydroxyls, can influence the facial selectivity of the addition.[12]

Caption: Mechanism of the Simmons-Smith Reaction.

Quantitative Data

The Simmons-Smith reaction is known for its reliability and functional group tolerance. Yields are generally good, and high diastereoselectivity can be achieved, especially with directing groups.

| Alkene Substrate | Modifying Conditions | Yield (%) | d.r. | Notes | Reference |

| Unfunctionalized Alkenes | Furukawa Mod. (Et₂Zn) | Good to High | N/A | Generally preferred for simple alkenes | [9] |

| Allylic Alcohols | Standard Zn(Cu) | Good | High | Hydroxyl group directs syn-addition | [12] |

| β-Keto Esters | Furukawa Mod. (Et₂Zn) | Good | N/A | Forms γ-keto ester via cyclopropane intermediate | [9] |

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general representation of the procedure.

-

Preparation: In a flask under an inert atmosphere (e.g., argon), add the zinc-copper couple.

-

Reagent Formation: Add a solution of diiodomethane in an anhydrous ether solvent (e.g., diethyl ether or THF). The mixture may be gently heated or sonicated to initiate the formation of the organozinc reagent.[12]

-

Substrate Addition: Cool the mixture in an ice bath and add a solution of the allylic alcohol substrate in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for synthesizing highly functionalized cyclopropanes. The process involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate that subsequently undergoes intramolecular nucleophilic substitution to close the three-membered ring.[14]

Reaction Mechanism

The reaction is initiated by the addition of a stabilized carbanion (e.g., from a malonic ester) to an α,β-unsaturated compound. This creates a new carbanion, which then acts as an internal nucleophile, displacing a leaving group on an adjacent carbon to form the cyclopropane ring in an intramolecular Sₙ2 reaction. The Bingel reaction, used to functionalize fullerenes, is a well-known example of this pathway.[15][16]

Caption: Mechanism of Michael-Initiated Ring Closure (MIRC).

Quantitative Data

MIRC reactions often proceed with high yields and can exhibit excellent diastereoselectivity, which can be controlled by chiral auxiliaries on the Michael acceptor or by using chiral catalysts.[14]

| Nucleophile | Michael Acceptor | Conditions | Yield (%) | d.r. | ee (%) | Reference |

| Diethyl bromomalonate | Fullerene (C₆₀) | DBU, Toluene | 45 | N/A | N/A | [15] |

| Sulfonium Ylides | Electron-poor dienes | Base | up to 99 | >95:5 (trans:cis) | N/A | [17] |

| α-bromo-methylmalonate | 2-Arylidene-1,3-indandiones | Chiral Catalyst | 74-96 | N/A | 60-85 | [14] |

Experimental Protocol: Bingel Reaction (Fullerene Cyclopropanation)

This protocol is a representative example of a MIRC-type reaction.[15][18]

-

Preparation: In a flask, dissolve C₆₀ fullerene in a suitable solvent like toluene.

-

Reagent Addition: Add diethyl bromomalonate to the solution.

-

Base Addition: Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to generate the malonate carbanion in situ.[15]

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

-

Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once complete, quench the reaction (e.g., with water if NaH was used) and perform an extractive workup.

-

Purification: The product, a methanofullerene, is purified by column chromatography, often using silica gel or carbon disulfide to separate the product from unreacted C₆₀.[18]

Enzymatic Cyclopropanation

Biocatalytic methods for cyclopropanation have emerged as a powerful strategy for accessing enantioenriched cyclopropanes.[19] Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, can catalyze carbene transfer reactions with exceptional levels of stereocontrol, often surpassing traditional chemical catalysts.[20][21]

Reaction Mechanism and Workflow

The mechanism is analogous to transition-metal catalysis, where the iron-containing heme cofactor forms a carbene intermediate from a diazo precursor.[22] The protein scaffold creates a chiral environment that dictates the trajectory of the alkene's approach, leading to high enantioselectivity.

Caption: General workflow for enzymatic cyclopropanation.

Quantitative Data

Enzymatic methods are distinguished by their extremely high enantioselectivities for specific substrates.

| Enzyme | Alkene | Carbene Precursor | Yield (%) | d.r. | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mb(H64V,V68G) | Various | Ethyl α-diazopyruvate | High | High | up to 99 |[19] | | RmaNOD variant | Boronate-alkene | Diazoacetonitrile | High | cis or trans | High |[20] | | Engineered Tautomerase | Cinnamaldehyde | Diethyl 2-chloromalonate | High | up to 25:1 | up to 99 |[22] |

Experimental Protocol: General Biocatalytic Cyclopropanation

This protocol is a generalized procedure based on published methods.[21][23]

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 50 mM potassium phosphate, pH 7.0-8.0). Degas the buffer thoroughly.

-

Reaction Setup: In a sealed vial under an inert atmosphere, add the buffer and a solution of the engineered enzyme.

-

Substrate Addition: Add the alkene substrate, often dissolved in a co-solvent like DMF or ethanol.

-

Initiation: Initiate the reaction by adding the diazo compound (e.g., ethyl diazoacetate). In many setups, a reducing agent like sodium dithionite (B78146) is required to ensure the heme iron is in the active Fe(II) state.

-

Incubation: Stir the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 12-24 hours).

-

Workup: Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis and Purification: Dry the organic layer, concentrate it, and analyze the crude mixture by chiral GC or HPLC to determine yield, diastereoselectivity, and enantiomeric excess. Purify by flash chromatography if necessary.

References

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Simmons-Smith Reaction [organic-chemistry.org]

- 13. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 15. Bingel reaction - Wikipedia [en.wikipedia.org]

- 16. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sas.rochester.edu [sas.rochester.edu]

The Diverse Biological Activities of Cyclopropanecarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylate derivatives, organic compounds characterized by a three-membered carbocyclic ring attached to a carboxylate group, represent a significant class of molecules in medicinal chemistry and drug discovery.[1] Their inherent ring strain confers unique conformational rigidity and electronic properties, making them valuable scaffolds for interacting with biological targets.[1][2] These compounds exhibit a broad spectrum of biological activities, including roles as enzyme inhibitors, anticancer agents, insecticides, and regulators of plant growth.[3][4] Their presence in both natural products and synthetic drugs underscores their therapeutic potential.[1] This guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Enzyme Inhibition by this compound Derivatives

A primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of various enzymes. Their rigid structure can mimic the transition state of an enzymatic reaction or act as a structural analogue of the natural substrate, leading to potent and often selective inhibition.[5][6]

Notable Enzyme Targets and Inhibitory Activities

Several enzymes have been identified as targets for this compound derivatives:

-

c-Met Kinase: Certain N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.[7]

-

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Bromophenol derivatives containing a cyclopropane (B1198618) moiety have demonstrated effective inhibition of human CA isoforms (hCA I and II) and AChE, enzymes relevant to various physiological processes and targeted in the treatment of diseases like Alzheimer's.[8]

-

Ketol-Acid Reductoisomerase (KARI): Cyclopropane-1,1-dicarboxylate is a slow, tight-binding inhibitor of rice KARI, an enzyme involved in the biosynthesis of branched-chain amino acids, making it a potential herbicide target.[6]

-

1-Aminocyclopropane-1-Carboxylic Acid (ACC) Oxidase: As structural analogues of ACC, some cyclopropane derivatives can inhibit ACC oxidase, an enzyme crucial for the biosynthesis of ethylene, a key plant hormone.[5][9] This has implications for regulating plant growth and fruit ripening.[3][9]

Quantitative Data on Enzyme Inhibition

The potency of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following table summarizes the inhibitory activities of selected this compound derivatives against their target enzymes.

| Derivative Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide | c-Met Kinase | IC₅₀: 0.016 µM (for compound 26a) | [7] |

| Bromophenol Derivatives | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 7.8 ± 0.9 to 58.3 ± 10.3 nM | [8] |

| Bromophenol Derivatives | Human Carbonic Anhydrase II (hCA II) | Kᵢ: 43.1 ± 16.7 to 150.2 ± 24.1 nM | [8] |

| Bromophenol Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 159.6 ± 21.9 to 924.2 ± 104.8 nM | [8] |

| Cyclopropane-1,1-dicarboxylate | Rice Ketol-Acid Reductoisomerase | Kᵢ: 90 nM | [6] |

Anticancer Activity

The anticancer properties of this compound derivatives are a significant area of research. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, often through the inhibition of key signaling pathways.[7][10][11] For instance, the inhibition of c-Met kinase by specific cyclopropanecarboxamide (B1202528) derivatives disrupts downstream signaling cascades that promote tumor growth and survival.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of these derivatives are evaluated by determining their IC₅₀ values against different cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ | Reference |

| Compound 26a (c-Met inhibitor) | A549 (Lung Carcinoma) | 1.59 µM | [7] |

| Compound 26a (c-Met inhibitor) | H460 (Large Cell Lung Cancer) | 0.72 µM | [7] |

| Compound 26a (c-Met inhibitor) | HT-29 (Colorectal Adenocarcinoma) | 0.56 µM | [7] |

| 1-Phenylcyclopropane Carboxamides | U937 (Human Myeloid Leukemia) | Effective Inhibition (Qualitative) | [12] |

c-Met Signaling Pathway

The diagram below illustrates a simplified representation of the c-Met signaling pathway, which is a target for some anticancer this compound derivatives.

Insecticidal Activity

A well-established application of this compound derivatives is in the development of synthetic pyrethroids, a major class of insecticides.[13] These compounds are esters of chrysanthemic acid (2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid).[13] Their mechanism of action involves blocking the sodium channels in the nervous systems of insects, leading to paralysis and death.[3] Novel pyrethroid derivatives continue to be developed to combat insecticide resistance and improve efficacy.[13]

Quantitative Data on Insecticidal Activity

| Derivative | Target Insect | Activity | Reference |

| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compound | Aedes aegypti (Yellow Fever Mosquito) | 100% Mortality | [13] |

| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compound | Culex quinquefasciatus (House Mosquito) | 100% Mortality | [13] |

| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compound | Musca domestica (Housefly) | 100% Mortality | [13] |

| (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl this compound | Blattella germanica (Cockroach) | Complete knockdown within 15 min | [13] |

Other Biological Activities

The structural diversity of this compound derivatives leads to a wide array of other biological functions, including:

-

Antimicrobial, Antiviral, and Antifungal Properties: Various natural and synthetic cyclopropanes have been reported to possess these activities.[3][4]

-

Neurochemical Activity: 1-Aminocyclopropane-1-carboxylic acid (ACC), in addition to being a plant hormone precursor, is a ligand for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor in the brain.[4]

-

Metabolic Effects: The metabolite cyclopropane carboxylic acid has been shown to inhibit mitochondrial fatty acid beta-oxidation.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme.[15][16]

1. Materials and Reagents:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Test this compound derivative (inhibitor)

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5)[15]

-

Cofactors, if required by the enzyme (e.g., Mg²⁺, ATP)[15]

-

96-well plates or cuvettes[15]

-

Spectrophotometer or microplate reader[15]

2. Procedure:

-

Reagent Preparation: Prepare a stock solution of the inhibitor, typically in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. Prepare substrate and enzyme solutions at desired concentrations in the assay buffer.[15]

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Include controls: a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).[16]

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[15]

-

Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.[15]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[17] The IC₅₀ value is determined by fitting the data to a suitable model (e.g., four-parameter logistic equation).[18][19] The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.[17][20]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21]

1. Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test this compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

-

Phosphate-Buffered Saline (PBS)

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[22]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[22]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21][23] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

-

Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[21] Mix gently on an orbital shaker.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[23]

-

Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.[18]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effects of a compound on signaling pathways (e.g., protein phosphorylation).[24][25]

1. Materials and Reagents:

-

Cells cultured and treated with the test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

2. Procedure:

-

Protein Extraction: Treat cells with the this compound derivative for the desired time. Lyse the cells on ice using lysis buffer.[26] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[27]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[27] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26][27]

-

Washing: Wash the membrane multiple times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.[27]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[27]

-

Washing: Repeat the washing steps with TBST.[27]

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[27]

-

Analysis: Perform densitometry analysis to quantify the intensity of the protein bands. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[27]

References

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ffhdj.com [ffhdj.com]

- 10. Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer [mdpi.com]

- 11. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. courses.edx.org [courses.edx.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. IC50 - Wikipedia [en.wikipedia.org]

- 21. broadpharm.com [broadpharm.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of Ethyl Cyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl cyclopropanecarboxylate, a key building block in organic synthesis and drug discovery. The following sections detail the interpretation of its 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, along with a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.[1] For ethyl this compound, both 1H and 13C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Ethyl this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.13 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.60 | Multiplet | 1H | -CH- (cyclopropyl) |

| 1.26 | Triplet | 3H | -O-CH₂-CH₃ |

| 0.96 | Multiplet | 2H | -CH₂- (cyclopropyl) |

| 0.85 | Multiplet | 2H | -CH₂- (cyclopropyl) |

Data sourced from a 400 MHz spectrum in CDCl₃.[2][3]

Interpretation:

-

The quartet at 4.13 ppm corresponds to the two protons of the methylene (B1212753) group (-O-CH₂-) of the ethyl ester, which are split by the three adjacent methyl protons.

-

The triplet at 1.26 ppm is assigned to the three protons of the methyl group (-CH₃) of the ethyl ester, split by the two adjacent methylene protons.

-

The multiplets in the upfield region (1.60-0.85 ppm) are characteristic of the cyclopropyl (B3062369) ring protons, which exhibit complex splitting patterns due to their rigid arrangement and differing magnetic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C =O (ester carbonyl) |

| 60.5 | -O-CH₂ -CH₃ |

| 14.3 | -O-CH₂-CH₃ |

| 12.9 | CH (cyclopropyl) |

| 8.5 | CH₂ (cyclopropyl) |

Note: Specific peak assignments for cyclopropyl carbons can vary slightly between sources.

Interpretation:

-

The downfield signal at 174.5 ppm is characteristic of the carbonyl carbon of the ester group.

-

The peak at 60.5 ppm corresponds to the methylene carbon of the ethyl group attached to the oxygen atom.

-

The upfield signal at 14.3 ppm is assigned to the methyl carbon of the ethyl group.

-

The signals at 12.9 ppm and 8.5 ppm are attributed to the carbons of the cyclopropane (B1198618) ring.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [4]

-

Accurately weigh approximately 5-25 mg of ethyl this compound.[4]

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition: [5]

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Note: The exact peak positions can vary slightly. Data is consistent with general values for esters and cyclopropyl groups.

Interpretation:

-

The strong absorption band around 1730 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ester functional group.

-

The strong band at approximately 1180 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

-

The peaks around 2980 cm⁻¹ are due to the C-H stretching vibrations of the ethyl and cyclopropyl groups.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

Attenuated Total Reflectance (ATR) Method: [6][7]

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of ethyl this compound directly onto the ATR crystal, ensuring it covers the crystal surface.[7][8]

-

Acquire the IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[6]

-

Clean the ATR crystal thoroughly after the measurement.[6]

Transmission Method (Salt Plates): [9]

-

Place one drop of liquid ethyl this compound onto a clean, polished salt plate (e.g., NaCl or KBr).[9]

-

Place a second salt plate on top of the first to create a thin liquid film between them.[9]

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., chloroform (B151607) or methylene chloride), followed by rinsing with ethanol (B145695) and careful drying.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a volatile compound like ethyl this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[11]

Table 4: Mass Spectrometry Data for Ethyl this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 114 | ~3 | [M]⁺ (Molecular Ion) |

| 86 | ~23 | [M - C₂H₄]⁺ |

| 85 | ~7 | [M - C₂H₅]⁺ |

| 69 | 100 | [C₄H₅O]⁺ (Base Peak) |

| 41 | ~34 | [C₃H₅]⁺ |

| 29 | ~24 | [C₂H₅]⁺ |

Data obtained via electron ionization (EI).[3][12]

Interpretation:

-

The peak at m/z 114 corresponds to the molecular ion [C₆H₁₀O₂]⁺, confirming the molecular weight of the compound.[12][13]

-

The base peak at m/z 69 is likely due to the loss of an ethoxy radical (-OCH₂CH₃) followed by rearrangement, a common fragmentation pathway for esters.

-

Other significant fragments correspond to logical losses from the molecular ion, such as the loss of ethene (m/z 86) or an ethyl group (m/z 85).

Experimental Protocol for GC-MS

This protocol is for the analysis of volatile organic compounds.[14]

Sample Preparation:

-

Prepare a dilute solution of ethyl this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.[15]

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column in the gas chromatograph.[15] The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

As ethyl this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (typically using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like ethyl this compound.

Caption: Workflow for spectroscopic analysis of ethyl this compound.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Ethyl this compound (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 3. Ethyl this compound (4606-07-9) IR Spectrum [chemicalbook.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. Ethyl this compound [webbook.nist.gov]

- 13. Ethyl this compound [webbook.nist.gov]

- 14. dem.ri.gov [dem.ri.gov]

- 15. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to the Fundamental Properties of Methyl Cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclopropanecarboxylate is a versatile organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique strained cyclopropane (B1198618) ring imparts distinct reactivity, making it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The cyclopropyl (B3062369) moiety is a prevalent structural motif in numerous biologically active compounds, often enhancing metabolic stability and binding affinity to target proteins.[1] This technical guide provides a comprehensive overview of the fundamental properties of methyl this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and its application in the context of drug development, with a focus on the inhibition of the p38 MAP kinase signaling pathway.

Physicochemical Properties

Methyl this compound is a colorless liquid with a characteristic fruity odor.[4] It is sparingly soluble in water but miscible with most common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| CAS Number | 2868-37-3 | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 119 °C at 764 mmHg | [3] |

| Density | 0.985 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.419 | |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | [3] |

| Flash Point | 17 °C (64 °F) | [3] |

| Autoignition Temperature | 435 °C |

Spectroscopic Data

The structural elucidation of methyl this compound is supported by various spectroscopic techniques. The following sections detail the characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl this compound exhibits distinct signals corresponding to the methoxy (B1213986) and cyclopropyl protons.

Table 2: ¹H NMR Spectral Data for Methyl this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 3.67 | s | 3H | -OCH₃ | [5] |

| 1.55 - 1.65 | m | 1H | -CH- (cyclopropyl) | [5] |

| 0.90 - 1.05 | m | 2H | -CH₂- (cyclopropyl) | [5] |

| 0.75 - 0.90 | m | 2H | -CH₂- (cyclopropyl) | [5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for Methyl this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 174.5 | C=O (ester) | [6] |

| 51.5 | -OCH₃ | [6] |

| 15.0 | -CH- (cyclopropyl) | [6] |

| 8.5 | -CH₂- (cyclopropyl) | [6] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands for Methyl this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 2950 - 3010 | Medium | C-H stretch (cyclopropyl) | [7][8] |

| 1730 | Strong | C=O stretch (ester) | [7][8] |

| 1440 | Medium | C-H bend | [9] |

| 1170 - 1190 | Strong | C-O stretch (ester) | [9] |

| 1020 | Medium | Cyclopropane ring vibration | [9] |

Mass Spectrometry (MS)

The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

Table 5: Key Fragments in the Mass Spectrum of Methyl this compound

| m/z | Proposed Fragment | Reference |

| 100 | [M]⁺ (Molecular ion) | [4] |

| 69 | [M - OCH₃]⁺ | [1][4] |

| 59 | [COOCH₃]⁺ | [4][10] |

| 41 | [C₃H₅]⁺ (cyclopropyl cation) | [4][11] |

Experimental Protocols

Several synthetic routes to methyl this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis from γ-Butyrolactone

This method involves the ring-opening of γ-butyrolactone followed by cyclization.

Protocol:

-

Ring-opening and Esterification: In a suitable reaction vessel, charge γ-butyrolactone and methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-halobutyrate (e.g., methyl 4-chlorobutyrate if HCl was generated in situ from thionyl chloride and methanol).

-

Cyclization: Dissolve the crude methyl 4-halobutyrate in a suitable solvent like toluene. Add a strong base, such as sodium methoxide (B1231860), portion-wise at a controlled temperature (typically 60-130 °C).[12]

-

Purification: After the reaction is complete, cool the mixture, filter off any inorganic salts, and wash the filtrate with water. Dry the organic layer and remove the solvent by distillation. The resulting crude methyl this compound can be purified by fractional distillation under reduced pressure.[6]

Synthesis from Methyl 4-chlorobutyrate

This is a direct cyclization method.

Protocol:

-

To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add a solution of sodium methoxide in methanol.

-

Heat the solution to a specified temperature (e.g., 105-110 °C).[12]

-

Slowly add methyl 4-chlorobutyrate to the sodium methoxide solution over a period of several hours while maintaining the reaction temperature.

-

After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure complete reaction.[12]

-

Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

The filtrate, containing methyl this compound, can be purified by distillation.

Application in Drug Development: Inhibition of the p38 MAP Kinase Pathway

The cyclopropyl group is a key pharmacophore in a number of kinase inhibitors. Methyl this compound serves as a valuable starting material for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[13][14]

The p38 MAP Kinase Signaling Pathway

The p38 MAPK cascade is a three-tiered signaling module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase.[15] External stimuli, such as inflammatory cytokines and cellular stress, activate a MAPKKK (e.g., TAK1, ASK1).[12][16] The activated MAPKKK then phosphorylates and activates a MAPKK (MKK3 or MKK6).[16] Subsequently, the activated MAPKK phosphorylates and activates p38 MAPK.[15] Activated p38, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.[3][12]

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthetic Workflow for a p38 MAPK Inhibitor Precursor

Methyl this compound can be elaborated into more complex structures that serve as scaffolds for p38 MAPK inhibitors. A representative synthetic workflow is outlined below, demonstrating the conversion of methyl this compound to a key intermediate.

Caption: Synthetic workflow from methyl this compound.

Conclusion

Methyl this compound is a fundamentally important and highly versatile chemical entity. Its well-defined physicochemical properties and reactivity profile make it an indispensable tool in modern organic synthesis. The detailed spectroscopic data provide a robust framework for its identification and characterization. Furthermore, its role as a precursor in the synthesis of medicinally relevant compounds, such as p38 MAP kinase inhibitors, underscores its significance in drug discovery and development. This guide provides core technical information to aid researchers and scientists in leveraging the unique properties of methyl this compound for their synthetic and medicinal chemistry endeavors.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR [m.chemicalbook.com]

- 5. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]

- 6. Methyl cyclopropane carboxylate(2868-37-3) 13C NMR spectrum [chemicalbook.com]

- 7. Methyl cyclopropane carboxylate(2868-37-3) IR Spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 15. researchgate.net [researchgate.net]

- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Strained Rings: An In-depth Technical Guide to the Biosynthesis of Cyclopropane Rings in Natural Products

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a fascinating and recurring structural motif in a diverse array of natural products. Its inherent ring strain and unique electronic properties often confer potent and specific biological activities, making these molecules attractive starting points for drug discovery and development. This technical guide provides a comprehensive overview of the enzymatic strategies employed by nature to construct this challenging functionality. We will delve into the core biochemical mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the intricate molecular logic of cyclopropane ring biosynthesis.

Core Enzymatic Strategies for Cyclopropanation

Nature has evolved several distinct enzymatic strategies to forge the high-energy cyclopropane ring. These can be broadly categorized into three main classes based on the key intermediates and the origin of the cyclopropyl (B3062369) carbons.

S-Adenosyl-L-methionine (SAM)-Dependent Methylene (B1212753) Transfer

The most prevalent strategy for cyclopropane ring formation involves the utilization of S-adenosyl-L-methionine (SAM) as a donor of a methylene group (CH₂). This pathway is notably employed in the biosynthesis of cyclopropane fatty acids (CFAs) in bacteria and plants.

Mechanism: The enzyme, a cyclopropane fatty acid synthase (CFAS), facilitates the transfer of the methyl group from SAM to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer[1][2]. The proposed mechanism proceeds through a carbocationic intermediate, where the double bond of the fatty acid acts as a nucleophile, attacking the electrophilic methyl group of SAM. Subsequent deprotonation, often assisted by a bicarbonate ion in the active site, leads to the formation of the cyclopropane ring[3][4].

Key Enzymes:

-

Cyclopropane Fatty Acid Synthase (CFAS): Catalyzes the formation of cyclopropane rings in the acyl chains of membrane phospholipids (B1166683). These enzymes are crucial for the adaptation of bacteria to various environmental stresses[3][5].

-

Mycolic Acid Cyclopropane Synthases: A related family of enzymes found in Mycobacterium tuberculosis that introduce cyclopropane rings into mycolic acids, which are essential components of the mycobacterial cell wall[3].

Cyclization via Cationic Intermediates in Terpene and Steroid Biosynthesis

In the vast and structurally diverse world of terpenoids and steroids, cyclopropane rings are often forged through intricate carbocation-driven cyclization and rearrangement cascades. In these pathways, all three carbons of the cyclopropane ring are derived from the isoprenoid precursor backbone.

Mechanism: Terpene and steroid cyclases initiate catalysis by generating a highly reactive carbocation, typically through the ionization of a pyrophosphate leaving group from an acyclic precursor like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP). This initial cation then orchestrates a series of intramolecular electrophilic attacks on double bonds within the substrate, leading to the formation of various ring systems, including cyclopropanes. The precise folding of the substrate within the enzyme's active site dictates the stereochemical outcome of these complex cyclizations.

Key Enzymes:

-

Terpene Cyclases/Synthases: A large and diverse superfamily of enzymes responsible for the cyclization of acyclic isoprenoid diphosphates into a vast array of cyclic terpene scaffolds.

-

Squalene-Hopene Cyclase (SHC): While primarily known for producing pentacyclic triterpenoids, the underlying carbocation chemistry is illustrative of the principles involved in terpene cyclization.

Intramolecular Cyclization via Carbanionic Intermediates

A third major strategy involves the formation of a carbanion that subsequently participates in an intramolecular nucleophilic substitution reaction to close the three-membered ring. This mechanism is famously employed in the biosynthesis of the plant hormone ethylene (B1197577) precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).

Mechanism: In the biosynthesis of ACC, the enzyme ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM. The PLP cofactor facilitates the formation of a Schiff base with SAM, which then undergoes an α,γ-elimination reaction. This process generates a stabilized carbanion at the α-carbon of the methionine moiety, which then attacks the γ-carbon, displacing the 5'-methylthioadenosine (MTA) leaving group to form the cyclopropane ring of ACC[6]. A similar carbanionic mechanism is also observed in the biosynthesis of certain polyketide and non-ribosomal peptide natural products[6].

Key Enzymes:

-

1-Aminocyclopropane-1-carboxylic acid (ACC) Synthase: A PLP-dependent enzyme that catalyzes the key step in ethylene biosynthesis in plants.

-

Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs): In some cases, modules within these large enzymatic complexes can facilitate cyclopropanation through carbanionic intermediates.

Quantitative Data on Cyclopropane Biosynthesis Enzymes

The following tables summarize key quantitative data for representative enzymes involved in cyclopropane ring formation. This information is crucial for understanding enzyme efficiency, substrate preference, and for the potential bioengineering of these catalysts.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Reference(s) |

| Cyclopropane Fatty Acid Synthase (CFAS) | Escherichia coli | S-Adenosyl-L-methionine | 80 µM | 4 min⁻¹ | [7] |

| Phospholipid vesicles | - | - | |||

| Cyclopropane Fatty Acid Synthase (CFAS) | Pseudomonas aeruginosa | S-Adenosyl-L-methionine | - | 2.5 ± 0.08 min⁻¹ | [3] |

| Phosphatidylglycerol | - | - | |||

| 1-Aminocyclopropane-1-carboxylic acid (ACC) Synthase | Lycopersicon esculentum (Tomato) | S-Adenosyl-L-methionine | 13 µM | - | [4] |

Table 1: Kinetic Parameters of Key Cyclopropane Biosynthesis Enzymes. This table presents the Michaelis constant (K_m_) and catalytic rate (k_cat_) for selected enzymes. "-" indicates data not available in the cited literature.

| Enzyme | Organism | Preferred Substrate(s) | Comments | Reference(s) |

| Cyclopropane Fatty Acid Synthase (CFAS) | Escherichia coli | Unsaturated acyl chains of phospholipids, particularly at the sn-2 position. | Shows specificity for the position of the double bond in the acyl chain. | [8] |

| Cyclopropane Fatty Acid Synthase (CFAS) | Pseudomonas aeruginosa | Phosphatidylglycerol lipid substrates. | Activity is higher in membranes with a greater content of unsaturated acyl chains. | [3][5] |

| Mycolic Acid Cyclopropane Synthases | Mycobacterium tuberculosis | Unsaturated precursors of mycolic acids. | These enzymes are highly specific for their long-chain fatty acid substrates. | [4] |

Table 2: Substrate Specificity of Cyclopropane Synthases. This table highlights the preferred substrates for various cyclopropane-forming enzymes.

Experimental Protocols for Studying Cyclopropane Biosynthesis

The elucidation of biosynthetic pathways for cyclopropane-containing natural products relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Cyclopropane Synthase (e.g., E. coli CFAS)

This protocol describes the overexpression and purification of a His-tagged cyclopropane synthase from E. coli for in vitro studies.

Materials:

-

E. coli BL21(DE3) expression strain

-

Expression vector (e.g., pET vector) containing the gene of interest with an N- or C-terminal His-tag

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE analysis equipment

Procedure:

-

Transformation: Transform the expression plasmid into E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Assay for Cyclopropane Fatty Acid Synthase (CFAS) Activity

This protocol outlines a method to measure the activity of purified CFAS by monitoring the conversion of unsaturated phospholipids to their cyclopropanated forms.

Materials:

-

Purified CFAS enzyme

-

Unsaturated phospholipid substrate (e.g., dioleoylphosphatidylcholine - DOPC) vesicles

-

S-Adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Fatty acid methyl ester (FAME) derivatization reagent (e.g., methanolic HCl or BF₃-methanol)

-

Organic solvents (e.g., chloroform (B151607), methanol (B129727), hexane)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Substrate Preparation: Prepare unilamellar vesicles of the phospholipid substrate by sonication or extrusion.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, phospholipid vesicles, and SAM.

-

Enzyme Addition: Initiate the reaction by adding the purified CFAS enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Lipid Extraction: Perform a Bligh-Dyer or Folch extraction to isolate the total lipids.

-

FAME Derivatization: Convert the fatty acyl chains of the phospholipids to fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The formation of cyclopropane fatty acids can be identified by their characteristic retention times and mass spectra[9].

-

Quantification: Quantify the amount of cyclopropane fatty acid produced by comparing the peak area to an internal standard.

Isotopic Labeling Studies to Elucidate Biosynthetic Pathways

Isotopic labeling is a powerful technique to trace the origin of atoms in a natural product. This protocol provides a general workflow for a feeding experiment with a stable isotope-labeled precursor.

Materials:

-

Producing organism (e.g., bacterium, fungus, or plant culture)

-

Growth medium

-

Isotopically labeled precursor (e.g., [¹³C]-acetate, [¹³C]-methionine, [²H]-SAM)

-

Unlabeled precursor (for control experiment)

-

Solvents for extraction

-

Chromatography equipment for purification (e.g., HPLC)

-

NMR spectrometer and/or mass spectrometer

Procedure:

-

Precursor Administration: Add the isotopically labeled precursor to the culture medium of the producing organism at an appropriate growth stage.

-

Incubation: Continue the cultivation for a period sufficient for the incorporation of the label into the target natural product.

-

Harvest and Extraction: Harvest the biomass or culture broth and extract the natural products using appropriate solvents.

-

Purification: Purify the target cyclopropane-containing natural product to homogeneity.

-

Spectroscopic Analysis:

-

Mass Spectrometry: Analyze the purified compound by high-resolution mass spectrometry to determine the mass shift due to isotope incorporation, which confirms that the precursor is part of the biosynthetic pathway.

-

NMR Spectroscopy: For ¹³C-labeled compounds, acquire ¹³C NMR spectra to identify the specific atoms that are enriched with the isotope. This provides detailed information about how the precursor is assembled into the final product. For deuterium-labeled compounds, ¹H and ²H NMR can be used to locate the positions of deuterium (B1214612) incorporation[10].

-

-

Data Interpretation: Analyze the labeling pattern to deduce the biosynthetic pathway and the mechanism of cyclopropane ring formation[2][11].

Visualization of Biosynthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and experimental workflows discussed in this guide.

Biosynthetic Pathways

Experimental Workflows

Conclusion and Future Perspectives

The biosynthesis of cyclopropane rings in natural products showcases the remarkable catalytic versatility of enzymes. From the precise methylene transfer orchestrated by SAM-dependent synthases to the elegantly controlled carbocation cascades in terpene biosynthesis and the intramolecular cyclizations driven by carbanionic intermediates, nature has devised multiple sophisticated solutions to construct this strained and biologically significant motif.

For researchers in drug development, a deep understanding of these biosynthetic pathways offers several opportunities. Firstly, it can inspire the development of novel synthetic methodologies for the construction of complex cyclopropane-containing molecules. Secondly, the identification and characterization of the responsible enzymes open the door for biocatalytic applications, where engineered enzymes could be used for the stereoselective synthesis of valuable chiral building blocks. Finally, knowledge of these pathways can be leveraged for the discovery of new natural products through genome mining and for the combinatorial biosynthesis of novel bioactive compounds.

Future research in this field will likely focus on the discovery of new cyclopropanation enzymes with novel mechanisms, the detailed structural and mechanistic characterization of known enzymes to guide protein engineering efforts, and the application of synthetic biology approaches to harness these powerful biocatalysts for the production of high-value chemicals and pharmaceuticals. The intricate chemistry of cyclopropane biosynthesis will undoubtedly continue to be a rich source of scientific discovery and technological innovation.

References

- 1. Cyclopropane-fatty-acyl-phospholipid synthase - Wikipedia [en.wikipedia.org]

- 2. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioinf.boku.ac.at [bioinf.boku.ac.at]

- 8. Frontiers | Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases [frontiersin.org]

- 9. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Ring Strain in Cyclopropanecarboxylate: A Technical Guide for Drug Development Professionals

Abstract

The cyclopropane (B1198618) ring, a recurring motif in numerous pharmaceuticals, imparts unique conformational rigidity and electronic properties that are highly attractive in drug design. A key determinant of its reactivity and utility is the inherent ring strain. This technical guide provides an in-depth analysis of the ring strain in cyclopropanecarboxylate, a common cyclopropane-containing scaffold. We will delve into the origins of this strain, its quantification through experimental and computational methods, and its implications for molecular structure and reactivity. Detailed experimental protocols for the characterization of strained ring systems are provided, alongside a discussion of the role of this compound in drug metabolism and its potential impact on biological signaling pathways, illustrated with a case study of the anxiolytic agent panadiplon (B1678371). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structural element.

Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring is a three-membered carbocycle that has garnered significant interest in medicinal chemistry. Its incorporation into drug molecules can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the creation of novel molecular scaffolds with distinct three-dimensional geometries.[1] The unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, allows it to act as a bioisostere for other functional groups, such as alkenes and gem-dimethyl groups. The inherent ring strain of approximately 27-29 kcal/mol for the parent cyclopropane is a double-edged sword: it is the source of its unique properties and enhanced reactivity, but it can also introduce metabolic liabilities.[2][3] Understanding and quantifying this strain in substituted cyclopropanes, such as this compound, is therefore crucial for rational drug design.

The Genesis of Ring Strain in this compound

The substantial ring strain in this compound arises from two primary sources:

-

Angle Strain (Baeyer Strain): The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and a high degree of angle strain.

-

Torsional Strain (Pitzer Strain): The C-H bonds on adjacent carbon atoms in the cyclopropane ring are in an eclipsed conformation, leading to repulsive steric interactions and torsional strain.

The carboxylate substituent can further modulate the ring strain. Theoretical studies on substituted cyclopropanes suggest that electronegative substituents like the carbonyl group can influence the strain energy.[4]

Quantification of Ring Strain

The total ring strain energy (SE) of a cyclic molecule is the difference in its heat of formation compared to a hypothetical strain-free reference compound with the same atomic composition. For this compound, this can be determined through a combination of experimental and computational methods.

Experimental Determination of Strain Energy

Bomb Calorimetry: This technique measures the heat of combustion (ΔHc) of a compound. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's law. By comparing this value to the theoretical enthalpy of formation of a strain-free analogue, the strain energy can be determined. For liquid samples like methyl or ethyl this compound, the substance is typically weighed in a capsule or onto a pellet of a known combustible material like benzoic acid.[5]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can be used to determine the enthalpy of fusion and other thermal transitions, which can provide insights into the energetic properties of the molecule.[6][7]

Spectroscopic and Structural Analysis

X-ray Crystallography: For crystalline derivatives of this compound, X-ray crystallography provides precise measurements of bond lengths and angles.[8] Deviations from ideal values are a direct reflection of the ring strain. For instance, the C-C bond lengths in the cyclopropane ring are typically shorter than those in acyclic alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide indirect evidence of ring strain. The chemical shifts of the ring protons and carbons in cyclopropanecarboxylates are influenced by the unique electronic environment created by the strained ring. For example, the protons on the cyclopropane ring often appear at unusually high field (low ppm) in the 1H NMR spectrum.[9][10][11]

Computational Chemistry

Quantum mechanical calculations, such as those using Density Functional Theory (DFT) or high-level ab initio methods (e.g., G-4, CBS-APNO), are powerful tools for calculating the strain energy of molecules like this compound.[12] These methods can compute the enthalpy of formation of the strained molecule and a suitable strain-free reference to determine the strain energy.[4][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and energetics of this compound and its derivatives.

| Compound | Parameter | Value | Method | Reference |

| Cyclopropane | Strain Energy | ~27.5 - 29 kcal/mol | Heat of Combustion | [2][3] |

| Cyclopropanecarboxylic acid | Enthalpy of Formation (gas) | -339.17 kJ/mol | Joback Method (estimation) | [14] |

| Ethyl this compound | Enthalpy of Formation (gas) | -339.17 kJ/mol | Joback Method (estimation) | [14] |

| Methylcyclopropanes | Ring Strain Energy (RSE) | 117.9 ± 0.3 kJ/mol | Computational (G4) | [13] |

Table 1: Thermodynamic and Strain Energy Data

| Compound | Bond/Angle | Value | Method | Reference |

| Cyclopropane | C-C bond length | 1.5030(10) Å | Computational & Spectroscopic | [15] |

| Cyclopropane | H-C-H bond angle | 114.97(10)° | Computational & Spectroscopic | [15] |

| Trimethyltin 2,2,3,3-tetramethylcyclopropanecarbocylate | C-C (ring) | ~1.51 - 1.54 Å | X-ray Crystallography | [1] |

Table 2: Selected Structural Parameters

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| Ethyl this compound | CH (ring) | ~1.60 | CDCl3 | [10] |

| Ethyl this compound | CH2 (ring) | ~0.85, ~0.96 | CDCl3 | [10] |

| Ethyl this compound | O-CH2 | ~4.13 | CDCl3 | [10] |

| Ethyl this compound | CH3 | ~1.26 | CDCl3 | [10] |

Table 3: Representative 1H NMR Chemical Shifts

Experimental Protocols

Determination of Heat of Combustion by Bomb Calorimetry

This protocol is adapted for a liquid sample like ethyl this compound.

-

Sample Preparation: A precisely weighed pellet of benzoic acid (approximately 0.7-0.8 g) is prepared using a pellet press. A specific amount of liquid ethyl this compound is then pipetted onto the benzoic acid pellet, and the total mass is accurately recorded.[5]

-

Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet. One milliliter of deionized water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor. The bomb head is then securely sealed.

-

Oxygen Pressurization: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with pure oxygen to a pressure of approximately 30 atm.[16]

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known volume of water (e.g., 2 liters). The calorimeter lid, stirrer, and thermometer are positioned.

-

Combustion and Data Acquisition: The system is allowed to equilibrate, and the initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance like benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature change, accounting for the heat released by the benzoic acid and the fuse wire.

Molecular Structure Determination by X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a solid derivative of this compound.

-

Crystallization: High-quality single crystals of the compound are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free of significant defects.[8]

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[6]

-

Data Processing: The intensities and positions of the diffraction spots are measured from the collected images. These data are then processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.

-